Home > Products > Screening Compounds P29593 > 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole
2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole - 412923-47-8

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

Catalog Number: EVT-1808934
CAS Number: 412923-47-8
Molecular Formula: C7H4BrN3S
Molecular Weight: 242.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(((6-Chloropyridin-3-yl)methyl)thio)-5-(pyridin-4-yl)-1,3,4-thiadiazole

    Compound Description: This compound is a 1,3,4-thiadiazole derivative containing both a chloropyridinylmethylthio group at the 2-position and a pyridin-4-yl group at the 5-position. It has shown promising antifungal activity against Stemphylium lycopersici (Enjoji) Yamamoto, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea. []

    Relevance: This compound shares the core 1,3,4-thiadiazole ring structure with 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. The presence of different pyridine substituents at the 2- and 5-positions of the thiadiazole ring in both compounds highlights the potential for exploring diverse substitutions on this scaffold to achieve desired biological activities. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

    Compound Description: This compound belongs to the acrylamide class characterized by a (E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl moiety linked to an N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl group via an amide bond. It shows promising anticancer activity. []

    Relevance: While this compound does not contain the 1,3,4-thiadiazole ring, it possesses key structural features that are relevant to the design of potential analogs of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. Specifically, the presence of a 2-bromophenyl group, a pyridin-3-yl moiety, and a modifiable propoxy chain highlights the potential for incorporating similar structural motifs in the design of novel 1,3,4-thiadiazole derivatives with enhanced anticancer activity. []

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1, 3, 4-Oxadiazoles

    Compound Description: These compounds are 1,3,4-oxadiazole derivatives featuring a pyridin-4-yl substituent at the 5-position and various substituted aryloxymethyl groups at the 2-position. They have shown potential as antitubercular agents and antioxidants. []

    Relevance: Although these compounds belong to the 1,3,4-oxadiazole class, they share structural similarities with 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole in terms of the presence of a pyridine ring at the 5-position and diverse substituents at the 2-position of the heterocyclic core. This similarity suggests that exploring variations in the heterocyclic core (e.g., replacing the oxygen atom in the oxadiazole ring with a sulfur atom) while maintaining similar substitution patterns could lead to the identification of novel bioactive compounds. []

2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-Based Probe

    Compound Description: This compound is a water-soluble fluorescent probe incorporating a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold. It exhibits pH-responsive optical properties and noteworthy antibacterial activity, particularly against Escherichia coli. []

    Relevance: The core structure of this compound, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, closely resembles that of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, with the primary difference being the presence of an oxygen atom in the oxadiazole ring instead of a sulfur atom. This structural resemblance suggests that exploring the impact of this heteroatom substitution on biological activity could be a promising avenue for identifying novel derivatives with improved properties. []

    Compound Description: These are half-sandwich ruthenium(II) and iridium(III) complexes, respectively, containing a thiadiazole-based ligand (L1 = 2-(furan-2-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazole). These complexes have exhibited promising antiproliferative activity against cancer cell lines and have shown the ability to oxidize NADH to NAD+ []

    Relevance: The ligand L1 in these complexes incorporates a 1,3,4-thiadiazole moiety with a pyridin-2-yl substituent, aligning with the core structure of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. This structural similarity highlights the potential of incorporating a 1,3,4-thiadiazole scaffold into metal complexes to explore potential synergistic effects between the metal center and the ligand on biological activity. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: These are two distinct heterocyclic compounds derived from the same precursor, 1-isonicotinoyl-4-phenylthiosemicarbazide. N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride is a 1,3,4-oxadiazole derivative, while 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole class. []

    Relevance: While these compounds don't share the exact core structure with 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, their derivation from a common precursor and their inclusion of pyridine substituents highlight the feasibility of synthetic strategies that could be adapted for modifying the target compound. The presence of diverse heterocyclic cores (oxadiazole and triazole) further emphasizes the potential for exploring variations in ring systems to fine-tune the biological and physicochemical properties of the resulting compounds. []

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

    Compound Description: These compounds are theophylline derivatives incorporating a [, , ]triazolo[3,4-b][1,3,4]thiadiazole moiety at the 7-position. They have shown potential as antifungal agents. []

    Relevance: These compounds, particularly 7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline, highlight the potential of fusing a 1,3,4-thiadiazole ring with other heterocycles, such as triazole and theophylline, to generate novel structures. This approach could be explored for modifying 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole to access compounds with enhanced antifungal activity or other desired biological properties. []

(S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives

    Compound Description: These compounds are 1,3,4-thiadiazole derivatives containing an (S)-N-benzylidene-2-(benzyloxy)-1-ethanamine substituent at the 2-position and a pyridin-2-yl group at the 5-position. They have demonstrated antioxidant and antimitotic properties. []

    Relevance: The presence of a 5-(pyridin-2-yl)-1,3,4-thiadiazole core in these compounds highlights their direct structural relevance to 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. The variations in substituents and their spatial arrangements underscore the potential for structure-activity relationship (SAR) studies to elucidate the impact of these modifications on biological activity. These findings could inform the design of novel 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole analogs with improved pharmacological profiles. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole Derivatives

    Compound Description: These compounds combine 1,3,4-oxadiazole and benzoxazole moieties linked via a sulfur-containing bridge. They have displayed promising antimicrobial, antioxidant, and antitubercular activities. []

    Relevance: While these compounds feature a 1,3,4-oxadiazole core instead of the 1,3,4-thiadiazole found in 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole, their overall structure and demonstrated biological activities suggest avenues for modifying the target compound. Exploring the incorporation of a benzoxazole moiety or a similar sulfur-containing linker could lead to novel derivatives with enhanced pharmacological properties. []

    Compound Description: TH08 is a 1,3,4-thiadiazole derivative incorporating a thiazolidine ring and a benzamide moiety. It has demonstrated potent anticancer activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. []

    Relevance: TH08 shares the core 1,3,4-thiadiazole structure with 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole and further incorporates a thiazolidine ring, a common pharmacophore in medicinal chemistry. The observed anticancer activity of TH08 suggests that exploring the incorporation of a thiazolidine ring into the structure of 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole could lead to derivatives with potential anticancer properties. []

N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

    Compound Description: This series of compounds features a 1,3,4-thiadiazole ring substituted with a pyridin-2-yl group at the 5-position and a benzamide moiety at the 2-position. These compounds have been investigated as potential anticancer agents, showing promising activity against several cancer cell lines. []

    Relevance: These compounds bear a striking structural resemblance to 2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole. The key structural difference lies in the substitution at the 2-position of the thiadiazole ring, where the related compounds feature a benzamide moiety instead of the bromine atom in the target compound. This close structural similarity makes them particularly interesting for understanding structure-activity relationships and highlights the potential for modifications at the 2-position of the thiadiazole ring to influence biological activity. []

Properties

CAS Number

412923-47-8

Product Name

2-Bromo-5-(pyridin-3-yl)-1,3,4-thiadiazole

IUPAC Name

2-bromo-5-pyridin-3-yl-1,3,4-thiadiazole

Molecular Formula

C7H4BrN3S

Molecular Weight

242.1 g/mol

InChI

InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H

InChI Key

LEJKMPAVMFZPNR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C(S2)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.